
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid is a polyunsaturated fatty acid with a 22-carbon chain and four double bonds. It is a member of the omega-3 fatty acid family, which is known for its significant roles in human health, particularly in cardiovascular and neurological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of docosahexaenoic acid (DHA) to selectively reduce specific double bonds, followed by controlled oxidation to introduce the desired double bonds at specific positions.
Industrial Production Methods
Industrial production often employs microbial fermentation using genetically modified microorganisms capable of producing high yields of polyunsaturated fatty acids. These microorganisms are cultured in bioreactors under optimized conditions to maximize the production of this compound, which is then extracted and purified using techniques such as solvent extraction and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Alcohols and amines are common reagents for esterification and amidation, respectively, often in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical techniques such as gas chromatography.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammatory conditions, and neurological disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the biosynthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which convert this compound into bioactive metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.
Arachidonic acid (AA): An omega-6 fatty acid with four double bonds.
Uniqueness
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid is unique due to its specific double bond configuration, which imparts distinct biochemical properties and physiological effects. Unlike DHA and EPA, it has a different pattern of double bonds, which affects its role in cell membranes and its conversion to bioactive metabolites.
Propriétés
Formule moléculaire |
C22H36O2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15- |
Clé InChI |
TWSWSIQAPQLDBP-LIJGZOPESA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


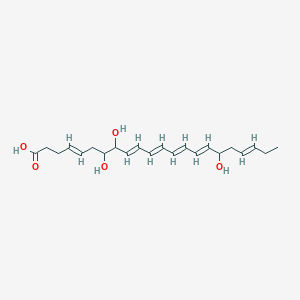
![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
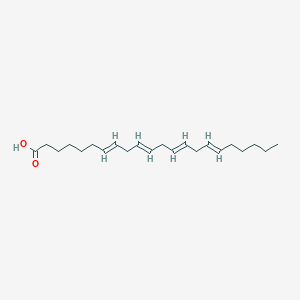

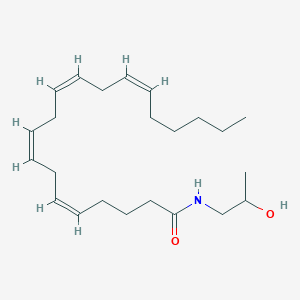
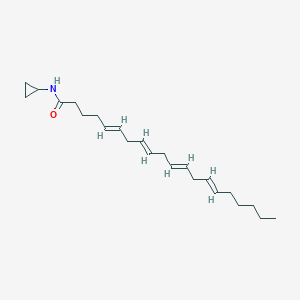
![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
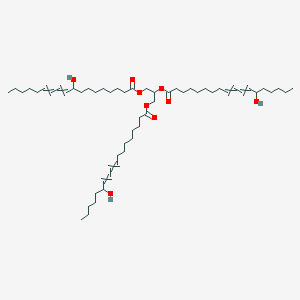

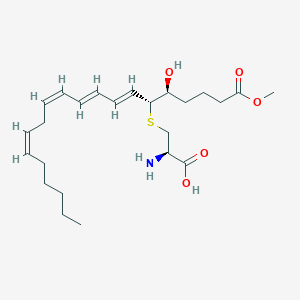
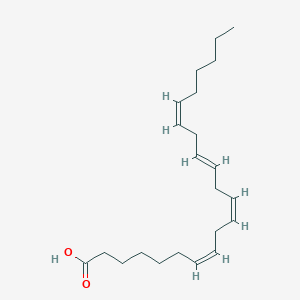
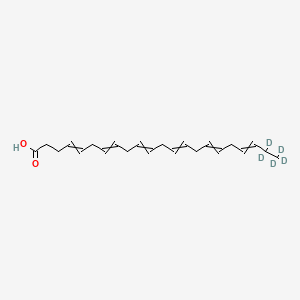

![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
